molecular formula C27H46O3 B576991 (3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol CAS No. 11003-34-2

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

Cat. No.: B576991
CAS No.: 11003-34-2
M. Wt: 418.662
InChI Key: IIGMATMTMWUMJV-GRFKYTCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol is a complex organic molecule. It is a polycyclic compound with multiple chiral centers, making it a stereochemically rich molecule. This compound is structurally related to steroids, which are known for their significant roles in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with simpler steroid precursors, which undergo a series of reactions such as cyclization, hydroxylation, and methylation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred for their efficiency and selectivity in producing complex molecules.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential roles in cellular signaling and metabolism.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally related steroid with a similar cyclopenta[a]phenanthrene core.

    Testosterone: Another steroid with similar functional groups and biological activity.

    Estradiol: A steroid hormone with a similar structure and function.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its multiple chiral centers and hydroxyl groups make it a versatile molecule for various applications in research and industry.

Properties

CAS No.

11003-34-2

Molecular Formula

C27H46O3

Molecular Weight

418.662

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H46O3/c1-16(2)6-9-23(29)17(3)25-24(30)15-22-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h7,16-17,19-25,28-30H,6,8-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24?,25+,26+,27+/m1/s1

InChI Key

IIGMATMTMWUMJV-GRFKYTCVSA-N

SMILES

CC(C)CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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